Cas no 731003-78-4 (6-amino-5-1-(furan-2-yl)-2-nitroethyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a fused pyrimidine-dione core with functionalized furan and nitroethyl substituents. Its structural complexity offers versatility in synthetic applications, particularly in medicinal chemistry and drug development. The presence of amino and nitro groups enhances reactivity, enabling selective modifications for targeted molecular design. The furan moiety contributes to potential bioactivity, while the tetrahydropyrimidine scaffold provides stability. This compound is valuable as an intermediate in the synthesis of pharmacologically active molecules, with its rigid framework facilitating the exploration of structure-activity relationships. Suitable for controlled reactions, it is handled under standard laboratory conditions.
6-amino-5-1-(furan-2-yl)-2-nitroethyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
731003-78-4 structure
商品名:6-amino-5-1-(furan-2-yl)-2-nitroethyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS番号:731003-78-4
MF:C12H14N4O5
メガワット:294.263362407684
CID:5228887
PubChem ID:2732575

6-amino-5-1-(furan-2-yl)-2-nitroethyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimeth yl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 6-amino-5-1-(furan-2-yl)-2-nitroethyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • インチ: 1S/C12H14N4O5/c1-14-10(13)9(11(17)15(2)12(14)18)7(6-16(19)20)8-4-3-5-21-8/h3-5,7H,6,13H2,1-2H3
    • InChIKey: KKFXXKFDUWNUSV-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(C)C(N)=C(C(C2=CC=CO2)C[N+]([O-])=O)C(=O)N1C

6-amino-5-1-(furan-2-yl)-2-nitroethyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-17533-0.1g
6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
731003-78-4 95%
0.1g
$132.0 2023-09-20
Enamine
EN300-17533-5.0g
6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
731003-78-4 95%
5g
$1364.0 2023-06-03
Enamine
EN300-17533-2.5g
6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
731003-78-4 95%
2.5g
$923.0 2023-09-20
1PlusChem
1P028ORX-100mg
6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
731003-78-4 95%
100mg
$219.00 2024-04-21
Aaron
AR028P09-100mg
6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
731003-78-4 95%
100mg
$207.00 2025-02-16
Aaron
AR028P09-500mg
6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
731003-78-4 95%
500mg
$511.00 2025-02-16
1PlusChem
1P028ORX-250mg
6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
731003-78-4 95%
250mg
$286.00 2024-04-21
Enamine
EN300-17533-0.25g
6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
731003-78-4 95%
0.25g
$188.0 2023-09-20
Enamine
EN300-17533-10.0g
6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
731003-78-4 95%
10g
$2024.0 2023-06-03
Enamine
EN300-17533-0.05g
6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
731003-78-4 95%
0.05g
$88.0 2023-09-20

6-amino-5-1-(furan-2-yl)-2-nitroethyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献

6-amino-5-1-(furan-2-yl)-2-nitroethyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報

Introduction to 6-amino-5-1-(furan-2-yl)-2-nitroethyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and Its Significance in Modern Chemical Biology

The compound with the CAS number 731003-78-4, identified as 6-amino-5-1-(furan-2-yl)-2-nitroethyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound has garnered attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The presence of multiple functional groups, including an amino group, a nitroethyl side chain, and a furan moiety, makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.

Recent advancements in the field of medicinal chemistry have highlighted the importance of tetrahydropyrimidine derivatives in the design of bioactive molecules. These compounds often exhibit promising pharmacological properties, making them valuable candidates for further investigation. The specific arrangement of atoms in 6-amino-5-1-(furan-2-yl)-2-nitroethyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione contributes to its potential as a lead compound in the development of new drugs targeting various diseases.

One of the most intriguing aspects of this compound is its structural complexity. The furan ring at the 1-position introduces a level of rigidity that can influence binding interactions with biological targets. Additionally, the nitroethyl group at the 2-position provides a site for further chemical modification, allowing researchers to fine-tune its pharmacological profile. These features make it an attractive candidate for structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) approaches.

In the context of current research trends, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). 6-amino-5-1-(furan-2-yl)-2-nitroethyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has shown potential in this area due to its ability to interact with specific residues on target proteins. This capability is particularly relevant for diseases where aberrant PPIs play a critical role. For instance, studies have suggested that this compound may interfere with the interaction between certain kinases and their substrates, potentially leading to therapeutic benefits.

The amino group at the 6-position of the tetrahydropyrimidine core is another key feature that enhances its versatility. This group can be readily functionalized through various chemical reactions such as acylation or alkylation, enabling the synthesis of derivatives with tailored properties. Such modifications are crucial for optimizing solubility, bioavailability, and metabolic stability—key factors in drug development.

Moreover, the dimethyl substitution at the 1 and 3 positions contributes to the overall stability and lipophilicity of the molecule. These properties are often desirable in drug candidates as they can influence membrane permeability and cellular uptake. The combination of these structural elements makes 6-amino-5-1-(furan-2-yl)-2-nitroethyl-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione a compelling candidate for further exploration in preclinical studies.

Recent publications have begun to explore the biological activity of related tetrahydropyrimidine derivatives. For example, researchers have investigated analogs that exhibit inhibitory effects on enzymes involved in cancer metabolism. While direct evidence for similar activities in CAS number 731003-78-4 is still emerging, these findings underscore the potential of this class of compounds as therapeutic agents. Further studies are needed to elucidate its exact mechanism of action and assess its efficacy in vivo.

The integration of computational methods has also played a significant role in understanding the properties of this compound. Molecular docking simulations and quantum mechanical calculations have been employed to predict how it interacts with biological targets at an atomic level. These computational approaches complement experimental data and provide valuable insights into optimizing its pharmacological profile.

In conclusion,6-amino-5-1-(furan-2-y l)-2-nitroethyl -1 ,3 -dimeth yl -1 ,2 ,3 ,4 -tetrahydrop yrimidine - - - - -dione (CAS no .731003 -78 -4) represents a promising scaffold for drug discovery with multiple functional groups that enhance its versatility and potential as a therapeutic agent . Its unique structural features make it an attractive candidate for further exploration in both academic research and industrial settings . As our understanding of biological pathways continues to grow, compounds like this one will undoubtedly play an increasingly important role in addressing unmet medical needs . p >

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